molecular formula C9H7ClN2O B3046801 3-[5-(Chloromethyl)isoxazol-3-YL]pyridine CAS No. 130775-64-3

3-[5-(Chloromethyl)isoxazol-3-YL]pyridine

Cat. No.: B3046801
CAS No.: 130775-64-3
M. Wt: 194.62 g/mol
InChI Key: GFPUFSQJQLTQQV-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)isoxazol-3-YL]pyridine is a heterocyclic compound that features both an isoxazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)isoxazol-3-YL]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .

Scientific Research Applications

3-[5-(Chloromethyl)isoxazol-3-YL]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(Chloromethyl)isoxazol-3-YL]pyridine hydrochloride
  • 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]pyridine
  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]pyridine
  • 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Uniqueness

3-[5-(Chloromethyl)isoxazol-3-YL]pyridine is unique due to its specific structural features, which confer distinct biological activities. Its combination of an isoxazole and pyridine ring makes it a versatile scaffold for drug design and development .

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-3-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPUFSQJQLTQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564955
Record name 3-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130775-64-3
Record name 3-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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